1-Bromodifluoromethyl-3-methyl-imidazolium triflate
Overview
Description
1-Bromodifluoromethyl-3-methyl-imidazolium triflate is a chemical compound with the molecular formula C5H6BrF2N2 and a molecular weight of 361.084 g/mol. It is a brominated derivative of imidazolium triflate, which is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodifluoromethyl-3-methyl-imidazolium triflate can be synthesized through the reaction of 1-methylimidazole with bromodifluoromethane in the presence of triflic acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromodifluoromethyl-3-methyl-imidazolium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted imidazolium salts.
Scientific Research Applications
1-Bromodifluoromethyl-3-methyl-imidazolium triflate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is utilized in studies involving ion channels and membrane biology.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which 1-Bromodifluoromethyl-3-methyl-imidazolium triflate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an ionophore, facilitating the transport of ions across biological membranes. It may also interact with specific enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
1-Bromodifluoromethyl-3-methyl-imidazolium triflate is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1-Bromomethyl-3-methyl-imidazolium triflate
1-Bromodifluoromethyl-3-ethyl-imidazolium triflate
1-Bromodifluoromethyl-3-phenyl-imidazolium triflate
These compounds share the imidazolium core but differ in the substituents attached to the imidazole ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF2N2.CHF3O3S/c1-9-2-3-10(4-9)5(6,7)8;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYVGCFAHPZGLG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(F)(F)Br.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF5N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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